molecular formula C21H31N3O9 B15180493 (E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine CAS No. 95857-70-8

(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine

Cat. No.: B15180493
CAS No.: 95857-70-8
M. Wt: 469.5 g/mol
InChI Key: LURHNXOVHTYANS-LVEZLNDCSA-N
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Description

(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a butenedioic acid moiety with a tetrahydropyranoimidazole ring system, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine typically involves multiple steps:

    Formation of the Tetrahydropyranoimidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyranoimidazole ring.

    Attachment of the Butenedioic Acid Moiety: The butenedioic acid group is introduced through a coupling reaction, often using reagents like carbodiimides or other coupling agents.

    Final Assembly: The final step involves the attachment of the 2-methylpentan-1-amine group to the tetrahydropyranoimidazole ring system, typically through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)butan-1-amine: Similar structure but with a butan-1-amine group instead of pentan-1-amine.

    (E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)hexan-1-amine: Similar structure but with a hexan-1-amine group instead of pentan-1-amine.

Uniqueness

The uniqueness of (E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

CAS No.

95857-70-8

Molecular Formula

C21H31N3O9

Molecular Weight

469.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine

InChI

InChI=1S/C13H23N3O.2C4H4O4/c1-3-4-10(2)7-14-8-12-13-11(5-6-17-12)15-9-16-13;2*5-3(6)1-2-4(7)8/h9-10,12,14H,3-8H2,1-2H3,(H,15,16);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

LURHNXOVHTYANS-LVEZLNDCSA-N

Isomeric SMILES

CCCC(CNCC1OCCC2=C1N=CN2)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCC(C)CNCC1C2=C(CCO1)NC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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